2-(1H-pyrazol-1-yl)isonicotinaldehyde
Description
2-(1H-Pyrazol-1-yl)isonicotinaldehyde is a heterocyclic compound featuring an isonicotinaldehyde backbone substituted at the 2-position with a pyrazole moiety. The pyrazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, confers unique electronic and steric properties to the molecule.
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-pyrazol-1-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-7-8-2-4-10-9(6-8)12-5-1-3-11-12/h1-7H |
InChI Key |
UWDLPTOJQYHDJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-(1H-pyrazol-1-yl)isonicotinaldehyde, a comparison is made with 2-fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde , a structurally related compound listed in the CymitQuimica catalog . Both compounds share the isonicotinaldehyde core but differ in substituents, leading to distinct physicochemical and functional characteristics (Table 1).
Table 1: Structural and Functional Comparison
*Calculated using average atomic masses.
†Estimated based on structural analogs.
Key Differences:
Substituent Effects: The pyrazole group in this compound introduces aromaticity and hydrogen-bonding capability, making it suitable for metal coordination or enzyme inhibition .
Reactivity :
- The aldehyde group in both compounds allows for nucleophilic additions (e.g., condensation reactions). However, the electron-withdrawing fluoro group in the latter compound may reduce aldehyde reactivity compared to the electron-rich pyrazole-substituted analog.
Applications: this compound: Likely used in synthesizing pyrazole-based ligands or bioactive molecules (e.g., kinase inhibitors).
Limitations of Available Evidence:
- The provided evidence lacks experimental data (e.g., solubility, stability, or biological activity) for both compounds.
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